molecular formula C16H16O4 B1532914 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid CAS No. 701263-32-3

2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid

Cat. No.: B1532914
CAS No.: 701263-32-3
M. Wt: 272.29 g/mol
InChI Key: RZRZDQWLOWMFPT-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid is an organic compound with the molecular formula C16H16O4 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment to the Phenyl Ring: The benzyloxy-substituted phenol is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride to form the corresponding acetophenone derivative.

    Methoxylation: The acetophenone derivative undergoes methoxylation using methanol and a suitable acid catalyst to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced using catalytic hydrogenation to yield the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Benzyloxyphenylmethanol.

    Substitution: Nitrobenzyloxyphenyl derivatives or halogenated benzyloxyphenyl compounds.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the methoxyacetic acid moiety may interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    4-Benzyloxyphenyl acetic acid: Similar structure but lacks the methoxy group.

    4-(Benzyloxy)phenol: Contains a hydroxyl group instead of the methoxyacetic acid moiety.

    Benzyloxybenzaldehyde: An oxidation product of the benzyloxy group.

Uniqueness: 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid is unique due to the presence of both the benzyloxy and methoxyacetic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-2-(4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-15(16(17)18)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRZDQWLOWMFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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